N-[(Cyclohexylamino)carbonyl]glycine
Description
Properties
IUPAC Name |
2-(cyclohexylcarbamoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c12-8(13)6-10-9(14)11-7-4-2-1-3-5-7/h7H,1-6H2,(H,12,13)(H2,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVORCMBCUHQRDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399930 | |
| Record name | 2-[(cyclohexylcarbamoyl)amino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33557-91-4 | |
| Record name | 2-[(cyclohexylcarbamoyl)amino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Hydrogenation and Acetylation Route (Patent CN101774942B)
This method focuses on preparing N-acetyl-DL-cyclohexyl-glycine, a closely related compound, via a two-step process:
Step 1: Hydrogenation to form DL-cyclohexyl glycine
- DL-phenyl glycine is dissolved in an alkaline aqueous solution.
- The mixture is subjected to catalytic hydrogenation using ruthenium catalysts in a hydrogenation reactor.
- After reaction completion, the mixture is cooled, air is purged, and the catalyst is filtered off.
- Acidification of the filtrate precipitates DL-cyclohexyl glycine, which is then filtered, washed, and dried.
Step 2: Acetylation to form N-acetyl-DL-cyclohexyl-glycine
- The obtained DL-cyclohexyl glycine is dissolved in alkaline water and cooled to between -5°C and 15°C.
- Acetic anhydride is added, and the reaction is maintained at this temperature for 1 hour.
- The mixture is then allowed to react at room temperature for 2-3 hours.
- Acidification, filtration, and drying yield the target N-acetyl-DL-cyclohexyl-glycine.
- Mild reaction conditions.
- Short reaction route.
- Simple reaction system.
- Low production cost.
- Reduced waste discharge.
- High product yield.
This method is industrially relevant due to its scalability and environmental considerations.
Carbamoylation of Glycine Derivatives
While direct literature on the preparation of this compound is limited, related synthetic strategies involve:
- Reacting glycine or glycine esters with cyclohexyl isocyanate or cyclohexyl carbamoyl chloride to form the carbamoyl linkage.
- Using coupling agents such as carbodiimides (e.g., DCC, EDC) to facilitate amide bond formation between cyclohexylamine and glycine derivatives.
- Protection-deprotection strategies may be employed to avoid side reactions, especially when glycine derivatives are in ester or protected forms (e.g., N-Boc-N-cyclohexyl-glycine as a precursor).
Metal-Catalyzed C–H Functionalization Approaches
Recent advances in amino acid synthesis include palladium-catalyzed C–H activation and functionalization techniques that could be adapted for synthesizing carbamoylated amino acids:
- Palladium-catalyzed arylation or amidation of amino acid derivatives under mild conditions.
- Use of directing groups (DGs) such as picolinamide to achieve selective functionalization on amino acid side chains.
- These methods provide stereochemical control and high yields but require complex catalysts and conditions.
Although these methods are cutting-edge, their direct application to this compound synthesis remains to be fully explored.
Comparative Data Table of Preparation Methods
| Method | Key Reactants | Catalysts/Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Catalytic Hydrogenation + Acetylation (Patent CN101774942B) | DL-phenyl glycine, acetic anhydride | Ruthenium catalyst, acetic anhydride | Hydrogenation, mild temperatures (-5°C to RT) | Mild conditions, high yield, low waste | Requires hydrogenation setup |
| Carbamoylation of Glycine Derivatives | Cyclohexylamine, glycine esters or derivatives | Carbodiimides (DCC, EDC), isocyanates | Room temperature to mild heating | Straightforward, well-known chemistry | Possible side reactions, protection needed |
| Pd-Catalyzed C–H Functionalization | Amino acid derivatives, aryl iodides | Pd(OAc)2, AgBF4, additives | Elevated temperatures, MW heating | High selectivity, stereocontrol | Complex catalysts, cost, scalability |
Research Findings and Notes
- The catalytic hydrogenation and acetylation route is industrially favored for its simplicity and environmental benefits, as it avoids harsh conditions and expensive reagents.
- Carbamoylation methods are classical and versatile but may require careful control of reaction conditions and purification steps due to side products.
- Advanced metal-catalyzed C–H functionalization methods offer potential for selective modifications but are currently more suited for research-scale synthesis rather than bulk production.
- The molecular structure of this compound (C9H16N2O3, MW 200.23 g/mol) supports its formation via amide bond formation between cyclohexylamine and glycine units.
Chemical Reactions Analysis
Types of Reactions: N-[(Cyclohexylamino)carbonyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamoyl derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of amino acid derivatives, including N-[(cyclohexylamino)carbonyl]glycine, in anticancer therapies. For instance, derivatives of cyclohexylglycine have been synthesized and tested for their efficacy against various cancer cell lines. In vitro assays have demonstrated significant cytotoxic effects, indicating that these compounds may serve as promising candidates for developing new anticancer agents .
1.2 Neuroprotective Effects
Research has indicated that cyclohexylglycine may possess neuroprotective properties. It has been explored as a modulator of neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases. The compound's ability to interact with specific receptors in the central nervous system suggests it could play a role in alleviating symptoms associated with conditions such as Alzheimer's disease .
Biochemical Applications
2.1 Enzyme Inhibition
this compound has been studied for its inhibitory effects on certain enzymes. For example, it has shown promise as an inhibitor of serine proteases, which are involved in various physiological processes including inflammation and blood coagulation. This inhibition could lead to therapeutic applications in managing inflammatory diseases .
2.2 Synthesis of Peptides
This compound can act as a building block in peptide synthesis due to its functional groups that allow for further chemical modifications. Its incorporation into peptide chains can enhance the stability and bioactivity of the resulting peptides, making it valuable in drug development .
Analytical Chemistry
3.1 Fluorescent Labeling
this compound can be utilized as a fluorescent labeling reagent in analytical chemistry. Its ability to form stable derivatives with amino acids makes it suitable for high-performance liquid chromatography (HPLC) applications, where sensitive detection of amino acids is required .
Case Studies
Mechanism of Action
The mechanism of action of N-[(Cyclohexylamino)carbonyl]glycine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as bifunctional epoxide hydrolase 2, by binding to their active sites. This inhibition can modulate various biochemical pathways, leading to its observed effects. The compound’s ability to interact with proteins and enzymes makes it a valuable tool in biochemical research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of molecules, including therapeutic agents, buffers, and enzyme inhibitors. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of N-[(Cyclohexylamino)carbonyl]glycine and Analogous Compounds
Pharmacological Analogs
- Glipizide: A sulfonylurea antidiabetic drug containing a cyclohexylcarbamoyl moiety. Unlike this compound, glipizide includes a sulfonylphenyl group, enabling pancreatic β-cell potassium channel modulation .
- Daprodustat : An oral HIF stabilizer approved for anemia in chronic kidney disease. Its structure includes a trioxohexahydropyrimidine ring linked to glycine, enhancing metabolic stability compared to simpler carbamoyl-glycine derivatives .
Biochemical Buffers
- CHES and CAPSO: These zwitterionic buffers incorporate cyclohexylamino groups but differ in sulfonic acid and hydroxyl substitutions. Their high pKa values make them suitable for alkaline pH ranges in enzymatic assays, contrasting with the hypothetical neutral pH utility of this compound .
Enzyme Inhibitors
- N-Oxalylglycine: A competitive inhibitor of 2-oxoglutarate-dependent enzymes (e.g., prolyl hydroxylases). Its oxalyl group mimics endogenous substrates, whereas this compound’s hydrophobic cyclohexyl group may target lipid-binding domains .
Biological Activity
N-[(Cyclohexylamino)carbonyl]glycine, also known as cyclohexylglycine, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article presents a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula : C₉H₁₆N₂O₃
- Molecular Weight : 188.24 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of cyclohexylamine with glycine derivatives. Various methods have been explored to optimize yield and purity, including asymmetric synthesis techniques using biocatalysis .
This compound exhibits several biological activities, primarily through its interaction with various biological targets. It has been implicated in:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which are essential for protecting cells from oxidative stress. Studies indicate that it can scavenge free radicals effectively .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For instance, it demonstrated cytotoxic effects against human colon carcinoma (HCT-116) cells with an IC50 value indicating its potency in reducing cell viability .
Case Studies and Research Findings
- Antioxidant Activity Assessment :
- Cytotoxicity Evaluation :
- Mechanistic Studies :
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Significant free radical scavenging | |
| Anticancer | Cytotoxicity against HCT-116 cells | |
| Mechanism | Induction of apoptosis via caspases |
Safety and Toxicity
While preliminary studies highlight the potential therapeutic benefits of this compound, further research is necessary to fully understand its safety profile and any potential toxic effects associated with prolonged use or high dosages.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
